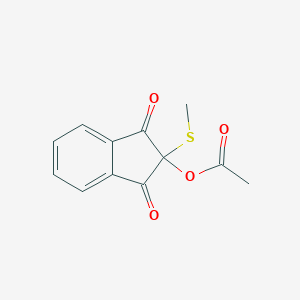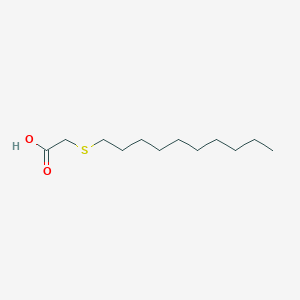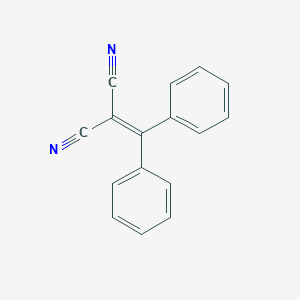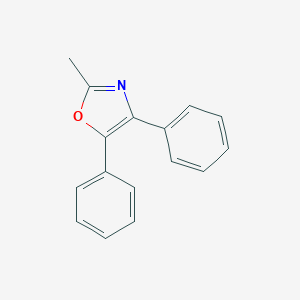
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one (HDMBOA) is a natural compound found in maize that belongs to the group of benzoxazinoids. It has been shown to have various biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties.
Applications De Recherche Scientifique
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been shown to activate the JNK pathway, which is involved in apoptosis. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been found to inhibit the NF-kappaB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. It has been found to induce the expression of genes involved in apoptosis and cell cycle regulation. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has also been shown to inhibit the expression of genes involved in cell proliferation and survival. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been found to modulate the activity of various enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one in lab experiments is that it is a natural compound found in maize, which makes it readily available and cost-effective. Another advantage is that it has been extensively studied for its biological activities, which makes it a well-characterized compound. However, one limitation of using 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one in lab experiments is that it is a relatively complex molecule, which makes its synthesis and purification challenging.
Orientations Futures
There are several future directions for research on 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one. One direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its insecticidal properties and its potential as a natural pesticide. In addition, further research is needed to understand the mechanism of action of 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one and its interactions with other signaling pathways in cells.
Méthodes De Synthèse
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one can be synthesized from the precursor 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using various methods. One of the most commonly used methods is the acid-catalyzed cyclization of DIMBOA, which involves the use of strong acids such as sulfuric acid or hydrochloric acid. Another method involves the use of enzymes such as peroxidases or laccases to catalyze the cyclization reaction.
Propriétés
Numéro CAS |
13212-64-1 |
|---|---|
Nom du produit |
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
4-hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-9-8(5-6)11(13)10(12)7(2)14-9/h3-5,7,13H,1-2H3 |
Clé InChI |
AGTYVNQTJVCPHC-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C)O |
SMILES canonique |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C)O |
Synonymes |
2,6-Dimethyl-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




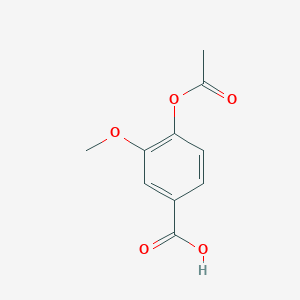
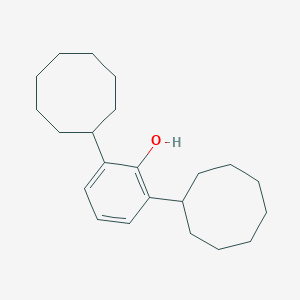
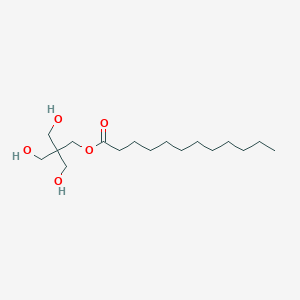
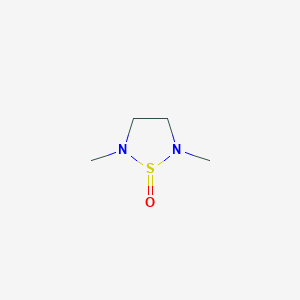

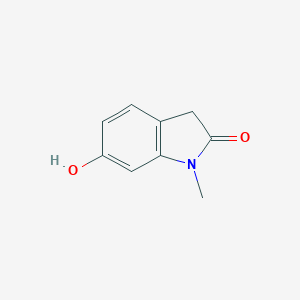
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
